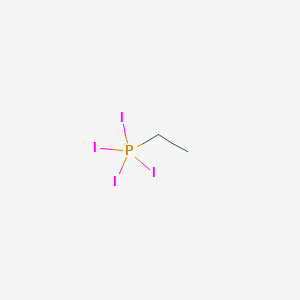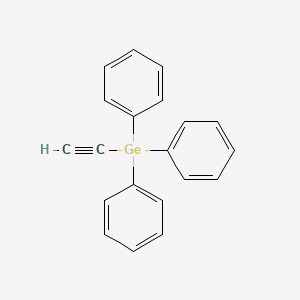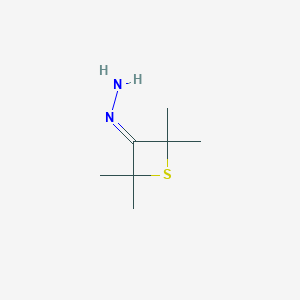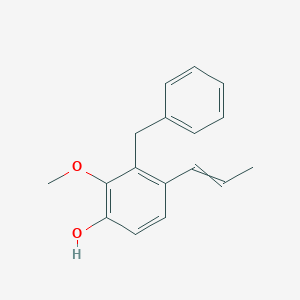![molecular formula C12H15IO B14144291 2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol CAS No. 364626-02-8](/img/structure/B14144291.png)
2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodoethynyl)tricyclo[3311~3,7~]decan-2-ol is a complex organic compound characterized by its unique tricyclic structure This compound is part of the adamantane family, known for its rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler hydrocarbons.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via oxidation reactions, often using reagents like chromium trioxide or potassium permanganate.
Addition of the Iodoethynyl Group: The final step involves the addition of the iodoethynyl group, which can be achieved through halogenation reactions using iodine and acetylene derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure systems, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The iodoethynyl group can be reduced to form ethynyl or ethyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethynyl or ethyl derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Adamantanol: Similar tricyclic structure but lacks the iodoethynyl group.
2-Hydroxyadamantane: Another member of the adamantane family with a hydroxyl group.
2-Adamantanamine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-(Iodoethynyl)tricyclo[331
Properties
CAS No. |
364626-02-8 |
|---|---|
Molecular Formula |
C12H15IO |
Molecular Weight |
302.15 g/mol |
IUPAC Name |
2-(2-iodoethynyl)adamantan-2-ol |
InChI |
InChI=1S/C12H15IO/c13-2-1-12(14)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,14H,3-7H2 |
InChI Key |
TZRIWLZBELDJFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C#CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)

![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)

![[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)](/img/structure/B14144252.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)





